molecular formula C₁₂H₁₅N₃O₆ B049365 (R,R,R)-Triglycidyl Isocyanurate CAS No. 59653-74-6

(R,R,R)-Triglycidyl Isocyanurate

Cat. No. B049365
CAS RN: 59653-74-6
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-IWSPIJDZSA-N
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Description

Synthesis Analysis

The synthesis of TGIC has been explored in several studies. Xu Hong-ling (2011) discussed the optimization of synthesis conditions, highlighting the importance of reaction temperature and process parameters for achieving high yield and quality. A reaction temperature of 110°C and a ringing temperature of 40-45°C were found to be optimal (Xu Hong-ling, 2011). Another study by Tang Yang (2004) described a two-step synthesis process with a high yield above 95%, emphasizing the process's efficiency and low environmental impact (Tang Yang, 2004).

Molecular Structure Analysis

The molecular structure of TGIC is characterized by its diastereomer racemates. Vargha (2007) detailed the different crystalline structures of these racemates, showing that they are physical mixtures with distinct properties. This understanding is crucial for applications where specific crystalline forms are desired (Vargha, 2007).

Chemical Reactions and Properties

TGIC's reactivity and properties have been studied in the context of its applications. For instance, its interaction with acrylic acid to form TGIC acrylate was explored by Tang Yang et al. (2005), who identified optimal reaction conditions for this process (Tang Yang et al., 2005). Moreover, the reaction products of TGIC with acids have been analyzed to understand its flame-retardant properties in polymers (Audisio et al., 1987).

Physical Properties Analysis

The physical properties of TGIC, such as crystallinity and morphology, were thoroughly examined by Beyer et al. (2007). They determined the crystal structures of TGIC's diastereomer racemates, providing insights into its physical behavior and potential applications (Beyer et al., 2007).

Chemical Properties Analysis

TGIC's chemical properties, particularly its stability and reactivity, are key to its industrial applications. Studies like that of Jain and Chandra (1991) have synthesized TGIC-based resins and characterized their properties, affirming TGIC's utility in creating high-performance materials (Jain and Chandra, 1991).

Scientific Research Applications

1. Industrial and Protective Coatings

(R,R,R)-Triglycidyl Isocyanurate (TGIC) is primarily utilized as a cross-linking agent in polyester-based powder coatings, which are extensively used in industrial and protective applications. The coatings, which include TGIC, find applications in products ranging from patio furniture to auto parts due to their enhanced durability and resistance. The composition and morphology of TGIC play a crucial role in determining the physical and chemical properties of these coatings (Beyer et al., 2007). The crystalline structure and phase behavior of TGIC have been specifically characterized to optimize its performance in these applications (Vargha, 2007).

2. Biomedical Applications

TGIC has been explored for biomedical applications, particularly in the cross-linking of porcine acellular dermal matrices. The modification of these matrices with TGIC significantly enhances their physicochemical properties, making them suitable for medical use. Improvements in thermal stability, mechanical strength, and enzymatic resistance were observed, along with retained biocompatibility, suggesting the potential of TGIC-crosslinked materials in tissue engineering and regenerative medicine (Jia, 2015).

3. Material Science and Engineering

In material science, TGIC has been studied for its role in the stabilization and modification of collagen. The polyepoxide TGIC was found to introduce specific stabilization effects into collagen matrices, showing higher reactivity compared to other epoxides. This leads to significant stabilization and improved dimensional stability of collagen, suggesting its use in leather and textile industrial applications (Di & Heath, 2009).

4. Coating Technologies

TGIC has been incorporated into advanced coating technologies. Its encapsulation with polymers like poly(methyl methacrylate) allows the creation of UV and thermally dual-cured coatings. These coatings, when applied, exhibit excellent adhesion, stability, and hardening properties, demonstrating the potential of TGIC in enhancing coating formulations (Zhao et al., 2014).

Safety And Hazards

While specific safety and hazard information for “(R,R,R)-Triglycidyl Isocyanurate” is not available in the retrieved papers, it’s important to note that handling of isocyanates should be done with care due to their potential toxicity and volatility .

properties

IUPAC Name

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZKGBUJRBPGC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020203
Record name beta-Triglycidyl isocyanurate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R,R)-Triglycidyl Isocyanurate

CAS RN

59653-74-6, 240408-78-0
Record name rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Record name beta-Triglycidyl isocyanurate
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Record name Triglycidyl isocyanurate, (R,R,R)-
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Record name beta-Triglycidyl isocyanurate
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Record name 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel
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Record name (R,R,R)-Triglycidyl Isocyanurate
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Record name .BETA.-TRIGLYCIDYL ISOCYANURATE
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Record name .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)-
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